molecular formula C14H8O4 B147793 Quinizarin CAS No. 81-64-1

Quinizarin

Cat. No.: B147793
CAS No.: 81-64-1
M. Wt: 240.21 g/mol
InChI Key: GUEIZVNYDFNHJU-UHFFFAOYSA-N
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Description

Quinizarin, also known as 1,4-dihydroxyanthraquinone, is an organic compound derived from anthraquinone. It is an orange or red-brown crystalline powder and is formally derived from anthraquinone by replacing two hydrogen atoms with hydroxyl groups. This compound is one of ten dihydroxyanthraquinone isomers and occurs in small amounts as a glycoside in the root of the madder plant, Rubia tinctorum .

Mechanism of Action

Target of Action

Quinizarin, also known as 1,4-Dihydroxyanthraquinone, is a large aromatic molecule that has been used in various applications due to its unique properties . and copper.

Mode of Action

This compound interacts with its targets through its reactive –OH groups . When combined with trimethylaluminium, it produces a deep pink coating with strong optical absorption . It also shows strong luminescence both in solutions and as a complex together with aluminium ions . Furthermore, it has the capacity to detect Cu 2+ ions, elucidating its fluorescence quenching mechanisms .

Biochemical Pathways

It’s known that this compound has a large conjugated aromatic system with strong absorption of visible light . This property makes it suitable for applications in dye-sensitized solar cells, luminescence, visible light photochemistry, chemical sensors, and organic electronics .

Pharmacokinetics

It’s known that this compound has good properties for film deposition due to reactive –oh groups and low sublimation temperature (130 °c) .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in its interactions with metal ions and its applications in various fields. For instance, it has been used as a sensor for detecting Cu 2+ ions . In the field of atomic layer deposition, this compound has been used to produce strongly colored pink hybrid films .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the low sublimation temperature of this compound allows for the coating of even fragile and temperature-sensitive organic substrates . Furthermore, factors such as time dependency, temperature, solvent type, counterions, and pH levels can influence the behavior of this compound when it acts as a sensor .

Properties

IUPAC Name

1,4-dihydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O4/c15-9-5-6-10(16)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEIZVNYDFNHJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044464
Record name 1,4-Dihydroxyanthracene-9,10-dione
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Molecular Weight

240.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-64-1
Record name Quinizarin
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URL https://commonchemistry.cas.org/detail?cas_rn=81-64-1
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Record name 1,4-Dihydroxy-9,10-anthracenedione
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Record name Quinizarin
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Record name Quinizarin
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Record name 1,4-dihydroxyanthraquinone
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Record name QUINIZARIN
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Synthesis routes and methods I

Procedure details

2-(methoxypropylamino)-1,4-dihydroxyanthraquinone was prepared as follows: 60 grams of 1,4-dihydroxyanthraquinone, 15.5 grams of boric acid, and 89 grams of methoxypropylamine were slurried in 125 ml of water. The slurry was stirred and heated to 65° Celsius, and a strong stream of air was bubbled through it. These conditions were maintained about nine hours, or until thin layer chromatography of the reaction mixture failed to isolate any, 1,4-dihydroxyanthraquinone.
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Synthesis routes and methods II

Procedure details

The present invention relates to a process for the production of 1,4,5,8-tetrahydroxyanthraquinone (hereinafter referred to as diquinizarine) by reacting phthalic anhydride with p-chlorophenol in oleum and in the presence of boron catalysts to give the boron complex of 1,4-dihydroxyanthraquinone, and then chlorinating this boron complex direct with chlorinating agents, in the same reaction medium, to give the boron complex of 5,8-dichloro-1,4-dihydroxyanthraquinone, and subsequently hydrolysing this chlorinated boron complex to diquinizarine.
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Synthesis routes and methods III

Procedure details

The method was the same as in Example 1, but using 11.0 g (0.1 mols) of hydroquinone and 20.1 g (0.1 mols) of phthalic acid dichloride. The product was 15.6 g (65% yield) of 1,4-dihydroxy-9,10-anthraquinone (2), m.p.=199° C. (literature 200°-202° C. EtOH).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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